molecular formula C22H25ClN4O2S B1684081 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-(2-((3-(4-chlorophenyl)-2-propenyl)amino)ethyl)- CAS No. 143306-00-7

5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-(2-((3-(4-chlorophenyl)-2-propenyl)amino)ethyl)-

Cat. No.: B1684081
CAS No.: 143306-00-7
M. Wt: 445 g/mol
InChI Key: DSFZLDPXONYEAS-NSCUHMNNSA-N
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Description

The compound 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-(2-((3-(4-chlorophenyl)-2-propenyl)amino)ethyl)- is a synthetic aromatic sulfonamide derivative with a complex structure featuring:

  • A 5-isoquinolinesulfonamide core.
  • A diamine backbone (N-(2-aminoethyl)-N-(2-aminoethyl)) modified with a 3-(4-chlorophenyl)-2-propenyl substituent.

This compound belongs to a broader class of 5-isoquinolinesulfonamides, which are known for their inhibitory activity against protein kinases (e.g., PKA, PKC) and applications in cardiovascular and neurological research .

Properties

IUPAC Name

N-(2-aminoethyl)-N-[2-[[(E)-3-(4-chlorophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O2S/c23-20-8-6-18(7-9-20)3-2-12-25-14-16-27(15-11-24)30(28,29)22-5-1-4-19-17-26-13-10-21(19)22/h1-10,13,17,25H,11-12,14-16,24H2/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFZLDPXONYEAS-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCN)CCNCC=CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCN)CCNC/C=C/C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143306-00-7
Record name W 66
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143306007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-(2-((3-(4-chlorophenyl)-2-propenyl)amino)ethyl)-, commonly referred to as H-89, is a compound of significant interest in pharmacological research due to its diverse biological activities. Primarily known as a protein kinase A (PKA) inhibitor, H-89 has been studied for its effects on various cellular processes, including cell growth, apoptosis, and vasodilation.

Chemical Structure

The chemical structure of H-89 can be represented as follows:

C20H25ClN4O2S\text{C}_{20}\text{H}_{25}\text{Cl}\text{N}_4\text{O}_2\text{S}

This structure includes an isoquinoline moiety, which is essential for its biological activity.

1. Protein Kinase Inhibition

H-89 is primarily recognized for its inhibitory action on PKA. The compound exhibits IC50 values ranging from 80 nM to 2800 nM against various kinases including S6K1, MSK1, and ROCKII . This inhibition plays a crucial role in modulating signaling pathways associated with cell proliferation and survival.

2. Antimicrobial Activity

Recent studies have demonstrated that isoquinoline sulfonamides, including H-89, possess notable antimicrobial properties. In a screening of 352 compounds against E. coli, H-89 was identified with a minimum inhibitory concentration (MIC) of 6.25 µM . Further tests indicated activity against other Gram-negative bacteria such as Klebsiella pneumoniae (MIC of 12.5 µM).

3. Cytotoxic Effects

H-89 has shown potential cytotoxic effects against various cancer cell lines. For instance, it exhibited significant anticancer activity against human solid tumors including lung (A549) and colon (HCT116) carcinoma cells, with IC50 values indicative of effective growth inhibition . The compound also influences cell cycle progression and apoptosis in cancer cells.

4. Vasodilatory Activity

Research has indicated that H-89 derivatives exhibit vasodilatory properties. For example, certain derivatives were found to enhance vascular relaxation in isolated rat aorta tissues . This effect is attributed to the modulation of calcium ion influx and subsequent smooth muscle relaxation.

Case Study 1: Antimicrobial Efficacy

In a study aimed at discovering new antibiotics, H-89 was part of a library screened against E. coli. Results showed that it was one of the most potent compounds identified, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Sensitivity

A comparative analysis of H-89's effects on various cancer cell lines revealed that it significantly induced apoptosis in HCT116 cells while having a lesser effect on non-malignant cells. This selectivity highlights its potential as an anticancer therapeutic agent.

Data Tables

Biological Activity IC50 Values (nM) Target
PKA Inhibition80 - 2800Protein Kinase A
Antimicrobial Activity6.25E. coli
Cytotoxicity (HCT116 Cells)VariesHuman Colon Carcinoma
Vasodilatory EffectN/ARat Aorta

Comparison with Similar Compounds

Research Implications and Gaps

  • Therapeutic Potential: Structural similarities to dynamin inhibitors (e.g., Sulfonadyns) and vasodilators (e.g., diltiazem analogs) warrant further exploration in neurological and cardiovascular models .
  • Safety Profile: No toxicity data are available; related compounds like H-89 show off-target effects at high doses, emphasizing the need for specificity studies .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of 5-Isoquinolinesulfonamide derivatives?

  • Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. HRMS provides precise molecular weight confirmation (e.g., deviations < 2 ppm), while ¹H/¹³C NMR identifies functional groups and substitution patterns. For example, aromatic protons in the isoquinoline and 4-chlorophenyl groups should appear as distinct multiplet signals in the 7.0–8.5 ppm range. Cross-validation with infrared spectroscopy (IR) can confirm sulfonamide (SO₂-N) stretching vibrations (~1350 cm⁻¹) .

Q. How can synthesis yields of this compound be optimized under varying reaction conditions?

  • Methodology : Employ a factorial design of experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., Pd/C ratios). Response surface methodology (RSM) can identify optimal conditions. For example, achieved 85% yield for nitrosoaniline derivatives using THF at 60°C with 5 mol% catalyst, suggesting similar parameters may apply to sulfonamide synthesis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 5-Isoquinolinesulfonamide derivatives in novel reaction pathways?

  • Methodology : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and activation energies. Programs like Gaussian or ORCA can simulate nucleophilic substitution at the sulfonamide group. highlights ICReDD’s success in combining computed reaction pathways with experimental validation, reducing trial-and-error cycles by 40% .

Q. How should researchers resolve contradictions between spectroscopic data and expected structural outcomes?

  • Methodology : Apply multi-technique validation. For instance, if HRMS matches the expected molecular formula but NMR signals deviate, use 2D NMR (e.g., COSY, HSQC) to reassign proton-carbon correlations. resolved ambiguities in nitrosoaniline derivatives by correlating NOESY data with X-ray crystallography .

Q. What experimental strategies are effective for elucidating structure-activity relationships (SAR) of this compound in biological systems?

  • Methodology : Combine synthetic modification (e.g., varying the 4-chlorophenyl group to fluorophenyl or methoxyphenyl) with in vitro assays (e.g., kinase inhibition). Use multivariate analysis to correlate electronic (Hammett σ constants) and steric (Taft parameters) effects with activity. ’s DoE approach for TiO₂ photocatalysis optimization can be adapted for SAR studies .

Data Contradiction and Validation

Q. How to address discrepancies in reaction yields between computational predictions and experimental results?

  • Methodology : Re-evaluate computational assumptions (e.g., solvent effects omitted in DFT). Use microkinetic modeling to integrate experimental parameters (e.g., diffusion limits). ’s feedback loop, where experimental data refine computational models, is critical here .

Q. What steps ensure reproducibility in sulfonamide synthesis across different laboratories?

  • Methodology : Document detailed reaction parameters (e.g., degassing protocols, humidity control) and use standardized reagents (e.g., anhydrous solvents with ≤50 ppm H₂O). achieved >90% reproducibility for nitrosoanilines by specifying glovebox conditions and inert gas purges .

Experimental Design

Q. How to design a high-throughput screening (HTS) protocol for derivatives of this compound?

  • Methodology : Use liquid-handling robots for parallel synthesis (96-well plates) and automated LC-MS for rapid purity assessment. ’s statistical DoE principles can prioritize key variables (e.g., molar ratios, reaction time) to minimize redundant trials .

Q. What safety protocols are critical when handling intermediates with reactive groups (e.g., propenylamino)?

  • Methodology : Conduct differential scanning calorimetry (DSC) to assess thermal stability. Implement inert atmosphere protocols for exothermic steps, as demonstrated in ’s synthesis of nitrosoanilines, which required strict temperature control to prevent decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-(2-((3-(4-chlorophenyl)-2-propenyl)amino)ethyl)-
Reactant of Route 2
Reactant of Route 2
5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-(2-((3-(4-chlorophenyl)-2-propenyl)amino)ethyl)-

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